(1R,3R)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,Z)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)cyclohexane-1,3-diol
Overview
Description
An impurity of Paricalcitol which is a man-made form of vitamin D to treat and prevent high levels of a certain natural substance made by the body (parathyroid hormone) in patients with long-term kidney disease.
Scientific Research Applications
Chiral Cyclohexenone Derivatives
A study by Murata et al. (1998) explored the synthesis of chiral cyclohexenone derivatives, which are relevant to the chemical structure . These derivatives are important for stereoselective 1,4-conjugate additions, a key process in the creation of complex organic compounds.
Catalytic Asymmetric Hydroformylation
Research by Hayashi et al. (1979) focused on the use of chiral bidentate phosphorus ligands in rhodium-catalyzed asymmetric hydroformylation. This process is significant in industrial chemistry for producing aldehydes from alkenes, and the chiral nature of the ligands can influence the stereoselectivity of the reactions.
Multi-Component Reactions
A multi-component reaction involving cyclohexane-1,3-dione was studied by Barakat et al. (2016). This research is relevant due to the structural similarities and provides insights into the synthesis and applications of complex cyclohexane derivatives in medicinal and organic chemistry.
Ortho Ester Claisen Rearrangements
Research by Tadano et al. (1990) focused on the Claisen rearrangement of cyclohexane derivatives. The Claisen rearrangement is a key reaction in organic synthesis, particularly in the formation of complex molecular structures, relevant to the compound of interest.
Stereochemistry in Organic Synthesis
The stereochemistry of organic compounds like cyclohexane derivatives is crucial in their synthesis and applications. Studies such as those by Fleming et al. (2003) provide valuable insights into controlling stereochemistry, which is essential for the synthesis of complex molecules, including those structurally related to the compound .
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(Z,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8-,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-DCUJIKHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C\[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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